3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one

Anticancer Antiproliferative Cytotoxicity

3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one (CAS 865444-76-4) is a heterocyclic compound with the molecular formula C5H4N4O and a molecular weight of 136.11 g/mol. Its structure features a fused bicyclic system comprising an imidazole ring and a 1,2,4-triazine ring, forming the imidazo[4,3-f][1,2,4]triazin-4-one core.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
CAS No. 865444-76-4
Cat. No. B1449621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one
CAS865444-76-4
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=C2C(=O)NC=NN2C=N1
InChIInChI=1S/C5H4N4O/c10-5-4-1-6-3-9(4)8-2-7-5/h1-3H,(H,7,8,10)
InChIKeyNIHUZJPITMUICY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one (CAS 865444-76-4): Core Imidazotriazinone Scaffold and Its Role in Heterocyclic Chemistry


3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one (CAS 865444-76-4) is a heterocyclic compound with the molecular formula C5H4N4O and a molecular weight of 136.11 g/mol . Its structure features a fused bicyclic system comprising an imidazole ring and a 1,2,4-triazine ring, forming the imidazo[4,3-f][1,2,4]triazin-4-one core . This core scaffold serves as a versatile building block for the synthesis of various bioactive molecules, including phosphodiesterase (PDE) inhibitors, kinase modulators, and anticancer agents [1]. The compound is commercially available in high purity (≥97%) and is primarily used in research and development for medicinal chemistry applications [2].

1 Core scaffold for PDE2A/tankyrase inhibitor design High-purity building block (≥97%) for medicinal chemistry
2 Antiproliferative derivative synthesis and cell-model endpoint review Supports oncology-focused library generation
3 Process chemistry requiring scaffold thermal stability Decomposition onset exceeds 230°C in inert atmosphere

Why Generic Substitution of 3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one with Similar Heterocycles May Compromise Research Outcomes


The imidazo[4,3-f][1,2,4]triazin-4-one scaffold possesses a specific ring fusion pattern that dictates its electronic properties, hydrogen-bonding capabilities, and metabolic stability [1]. Substituting it with a generic imidazo-triazine isomer, such as the [5,1-f] variant, can lead to divergent biological activity and selectivity profiles [2]. For instance, imidazo[5,1-f][1,2,4]triazin-4-ones have been optimized as potent PDE5 inhibitors, while the [4,3-f] core serves as a distinct template for tankyrase and PDE2A inhibition [3][4]. These subtle structural variations significantly impact target engagement and pharmacological outcomes, making simple interchangeability unfeasible without quantitative validation.

Target Scaffold
Imidazo[4,3-f]triazin-4-one
  • PDE2A/tankyrase engagement profile
  • Distinct ring fusion directs H-bonding
  • Lower cytotoxicity to non-tumor cells reported for derivatives
VS
Generic Isomer
Imidazo[5,1-f]triazin-4-one
  • Predominantly PDE5 inhibition profile
  • Altered electronic and metabolic stability
  • Target engagement may not transfer without validation

Quantitative Differentiation of 3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one from Isomeric and Functional Analogues


Antiproliferative Activity of Dihydroimidazotriazinone Derivatives (Based on the [4,3-f] Core) Compared to Gemcitabine in Human Cancer Cell Lines

Dihydroimidazotriazinones, which are derivatives of the 3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one scaffold, demonstrated antiproliferative activity against multiple human cancer cell lines. Specifically, compound 6 (bearing a 3,4-dichlorophenyl group) exhibited 95% growth inhibition against A549 lung carcinoma cells after 72 hours, which was comparable to gemcitabine's 95% inhibition under the same conditions [1]. Furthermore, compounds 3, 4, and 5 showed higher activity against HeLa cervical carcinoma cells than gemcitabine [1].

Antiproliferative activity vs. gemcitabine
Cross-study comparable
95% inhibition (A549, 0.15 mM, 72 h)
Equivalent to gemcitabine under same conditions
Supports oncology cell-model endpoint review
Derivative-dependent response; review specific substituent effects
Anticancer Antiproliferative Cytotoxicity

Selectivity of Dihydroimidazotriazinone Derivatives (Based on the [4,3-f] Core) for Cancer Cells over Non-Tumor Cells Compared to Gemcitabine

In cytotoxicity assays against non-tumor GMK cells, dihydroimidazotriazinone derivatives demonstrated lower toxicity than gemcitabine. After 72 hours of incubation, compounds 1 and 6 induced only 30% growth inhibition in GMK cells, while gemcitabine caused 55% inhibition at the same concentration (0.15 mM) [1]. This indicates a superior selectivity profile for the dihydroimidazotriazinone class.

Cytotoxicity to non-tumor cells
Cross-study comparable
30% inhibition (GMK, 0.15 mM, 72 h) vs. 55% for gemcitabine
Derivatives show lower toxicity to GMK non-tumor cells
Reported differential cytotoxicity endpoint context
Selectivity profile requires model-specific review
Selectivity Cytotoxicity Anticancer

Divergent Biological Activity of Imidazo[4,3-f][1,2,4]triazin-4-one Scaffold versus Imidazo[5,1-f][1,2,4]triazin-4-one Isomer

The imidazo[5,1-f][1,2,4]triazin-4-one isomer is a well-established scaffold for potent PDE5 inhibitors, with subnanomolar activity reported for compounds like BAY 38-9456 (vardenafil) [1]. In contrast, the [4,3-f] isomer, 3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one, has been utilized in the development of PDE2A and tankyrase inhibitors, indicating a distinct target engagement profile [2][3]. While direct head-to-head data for the core compound are limited, the divergent biological outcomes underscore the importance of selecting the correct isomeric scaffold for specific target classes.

Isomer target engagement divergence
Class-level inference
PDE2A/tankyrase vs. PDE5 engagement profiles
[4,3-f] isomer distinct from [5,1-f] PDE5 inhibitor scaffold
Isomer selection fundamentally alters target profile
Direct head-to-head core data limited; class-level inference
PDE inhibition Isomer differentiation Scaffold comparison

Thermal Stability and Decomposition Profile of Dihydroimidazotriazinone Derivatives (Based on the [4,3-f] Core)

Thermogravimetric analysis (TGA) of dihydroimidazotriazinones 1–6 revealed high thermal stability, with decomposition onset temperatures exceeding 230°C in inert atmospheres and 260°C in oxidizing atmospheres [1]. This stability is advantageous for formulation and long-term storage. In contrast, some related heterocycles, such as certain triazene derivatives, exhibit lower thermal stability, which can complicate handling and scale-up [2].

Thermal decomposition onset
Class-level inference
>230°C (inert), >260°C (oxidizing)
TGA of dihydroimidazotriazinone derivatives 1–6
Supports thermal stability screening for process chemistry
Stability may vary with specific derivative and atmosphere
Thermal stability Decomposition Process chemistry

High-Impact Application Scenarios for 3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one in Academic and Industrial Research


Development of Novel PDE2A or Tankyrase Inhibitors for Neurological or Oncological Disorders

Researchers focusing on PDE2A or tankyrase as therapeutic targets should prioritize 3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one as a core scaffold. Derivatives of this core have demonstrated potent enzymatic inhibition and cellular pathway suppression, with minimal off-target activity against other PARP family members [1]. This scaffold provides a distinct selectivity profile compared to the [5,1-f] isomer used for PDE5 inhibition, making it the preferred choice for projects targeting central nervous system disorders or Wnt-driven cancers [1][2].

Synthesis of Anticancer Agents with Improved Therapeutic Index

For medicinal chemistry programs aiming to develop anticancer agents with reduced toxicity, the 3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one scaffold offers a validated starting point. Dihydroimidazotriazinone derivatives have shown antiproliferative activity comparable to gemcitabine against lung, cervical, ovarian, and breast cancer cell lines, while exhibiting lower cytotoxicity to non-tumor cells [3]. This favorable selectivity profile supports the use of this scaffold in lead optimization campaigns for safer oncology drugs [3].

Generation of Diverse Compound Libraries for High-Throughput Screening

As a versatile building block, 3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one is ideal for constructing focused libraries of heterocyclic compounds [4]. Its reactive sites allow for rapid derivatization, enabling the exploration of chemical space around the imidazotriazinone core. This is particularly valuable for hit identification and lead generation in early-stage drug discovery, where scaffold diversity is key [4].

Process Chemistry and Formulation Development Requiring High Thermal Stability

Given the high thermal stability of dihydroimidazotriazinone derivatives (decomposition onset >230°C in inert atmospheres), the [4,3-f] scaffold is well-suited for process development involving elevated temperatures or long-term storage [5]. This property minimizes the risk of degradation during synthesis, purification, and formulation, reducing costs and ensuring consistent quality in large-scale manufacturing [5].

Application
Selection Property
Validation Focus
PDE2A/tankyrase inhibitor design
Isomeric scaffold identity
PDE2A and tankyrase enzymatic inhibition assays
Oncology cell-model studies
Antiproliferative derivative profile
Cell-viability and cytotoxicity endpoint review
Focused heterocycle library synthesis
Core scaffold derivatization potential
High-throughput screening hit confirmation
High-temperature process development
Thermal decomposition profile
Stability-indicating method validation

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